3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide
Brand Name: Vulcanchem
CAS No.: 107294-87-1
VCID: VC20753426
InChI: InChI=1S/C11H16N2O4S/c12-10-3-1-2-9(8-10)11(15)13-4-6-18(16,17)7-5-14/h1-3,8,14H,4-7,12H2,(H,13,15)
SMILES: C1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCO
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32 g/mol

3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide

CAS No.: 107294-87-1

Cat. No.: VC20753426

Molecular Formula: C11H16N2O4S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide - 107294-87-1

CAS No. 107294-87-1
Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
IUPAC Name 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide
Standard InChI InChI=1S/C11H16N2O4S/c12-10-3-1-2-9(8-10)11(15)13-4-6-18(16,17)7-5-14/h1-3,8,14H,4-7,12H2,(H,13,15)
Standard InChI Key CNJXPCYNPBIQRD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCO
Canonical SMILES C1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCO

Chemical Identity and Structural Characteristics

Molecular Identity

3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide (CAS: 107294-87-1) is an organic compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol . This compound belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The specific structure contains three key moieties: an amino group attached to a benzene ring, a benzamide core, and a hydroxyethylsulfonyl group.

Structural Features

The compound's structure represents a significant example of functionalized benzamides with multiple reactive sites. The amino group (-NH2) at the 3-position of the benzene ring provides a nucleophilic center capable of participating in various chemical reactions. The benzamide core (C(=O)NH-) forms the central backbone of the molecule, connecting the aromatic region to the sulfonyl-containing chain. The hydroxyethylsulfonyl group (-SO2CH2CH2OH) introduces both polar and potential hydrogen-bonding sites to the molecule, contributing to its solubility profile and potential for biological interactions .

Structural Comparison

While 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide has its unique structural features, comparing it with related compounds provides valuable context. For instance, N-(2-Hydroxyethyl)benzamide (C9H11NO2) represents a simpler benzamide structure lacking both the amino substituent and the sulfonyl functional group . The presence of these additional functional groups in our target compound significantly alters its chemical behavior and potential applications.

Physical and Chemical Properties

Physical Properties

The physical properties of 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide have been predominantly determined through computational predictions rather than direct experimental measurements. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide

PropertyValueMethod
Boiling Point625.5±50.0 °CPredicted
Density1.360±0.06 g/cm³Predicted
pKa13.68±0.10Predicted
Molecular Weight272.32 g/molCalculated

These predicted properties suggest that 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide is a relatively high-boiling compound with moderate density . The high predicted boiling point is consistent with its molecular weight and the presence of multiple functional groups capable of hydrogen bonding and other intermolecular interactions.

Chemical Reactivity

The chemical reactivity of 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide is governed by its functional groups. The compound can participate in several types of chemical reactions:

  • The amino group (-NH2) at the 3-position of the benzene ring can undergo typical amine reactions, including acylation, alkylation, and diazotization.

  • The amide bond (C(=O)NH-) can undergo hydrolysis under acidic or basic conditions, though this would typically require harsh conditions due to the resonance stabilization of the amide bond.

  • The hydroxyethylsulfonyl group contains both a sulfone moiety and a terminal hydroxyl group, each with its characteristic reactivity. The hydroxyl group can participate in esterification, oxidation, and substitution reactions.

Although specific reaction data for this compound is limited in the available sources, its structural features suggest reactivity patterns similar to other functionalized benzamides and aryl sulfonyl compounds.

Synthesis Methods

Microwave-Assisted Synthesis

Microwave irradiation offers an alternative, potentially more efficient method for synthesizing benzamide derivatives. This approach has been used successfully for related compounds:

"A mixture of isatoic anhydride (5–10 mmol, 1.equiv.) and amine derivatives (5–10 mmol, 1.equiv.) in the presence of few drops from DMF was exposed to microwave irradiation (140–420 W) for about 4–10 min."

This microwave-assisted method generally produces comparable yields to conventional heating while significantly reducing reaction time from hours to minutes. For the synthesis of 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide specifically, this approach would need to be adapted to accommodate the required functionalization pattern.

Purification Methods

The purification of benzamide derivatives typically involves recrystallization to obtain pure products. For similar compounds, the general procedure involves cooling the reaction mixture, adding water to induce precipitation, filtering the solid precipitate, and recrystallizing to obtain the pure compound . These established methods would likely be applicable to the purification of 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide as well.

Applications and Research Significance

SupplierProduct NumberQuantityPrice (USD)
Biosynth CarbosynthFA150602100 mg$81
AK Scientific4808CS100 mg$159
Biosynth CarbosynthFA150602250 mg$160
Biosynth CarbosynthFA150602500 mg$280
Biosynth CarbosynthFA1506021 g$487

The pricing data indicates a significant economy of scale, with larger quantities offering better value per milligram . This pricing structure is typical for specialized research chemicals that require multi-step synthesis and purification procedures.

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